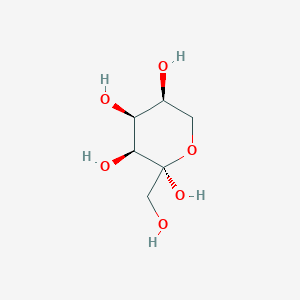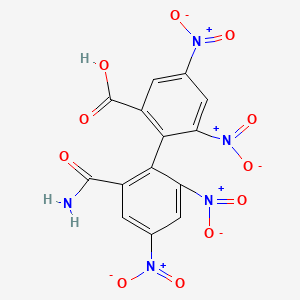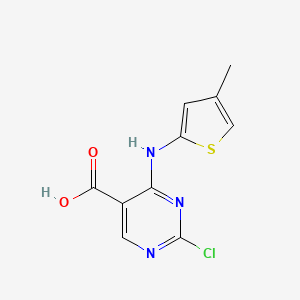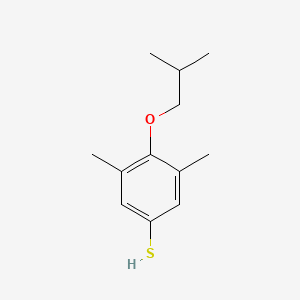
4-iso-Butoxy-3,5-dimethylthiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iso-Butoxy-3,5-dimethylthiophenol is an organic compound with the molecular formula C12H18OS It is characterized by the presence of a thiophenol group substituted with iso-butoxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-dimethylthiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenol and iso-butyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol group.
Substitution Reaction: The deprotonated phenol undergoes nucleophilic substitution with iso-butyl bromide to form the iso-butoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-iso-Butoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The iso-butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may require catalysts like palladium or nickel, and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-iso-Butoxy-3,5-dimethylthiophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving thiol-containing enzymes or proteins.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-iso-Butoxy-3,5-dimethylthiophenol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The iso-butoxy and dimethyl groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butoxy-3,5-dimethylthiophenol: Similar structure but with a tert-butoxy group instead of iso-butoxy.
4-iso-Butoxy-2,6-dimethylthiophenol: Similar structure but with different positions of the dimethyl groups.
4-iso-Butoxy-3,5-diethylthiophenol: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
4-iso-Butoxy-3,5-dimethylthiophenol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The iso-butoxy group provides steric hindrance, which can affect the compound’s chemical behavior compared to its analogs.
Propriétés
Formule moléculaire |
C12H18OS |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
3,5-dimethyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C12H18OS/c1-8(2)7-13-12-9(3)5-11(14)6-10(12)4/h5-6,8,14H,7H2,1-4H3 |
Clé InChI |
AZPAVNWNUIANJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC(C)C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


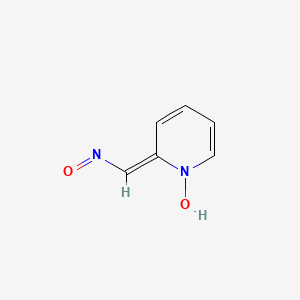

![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
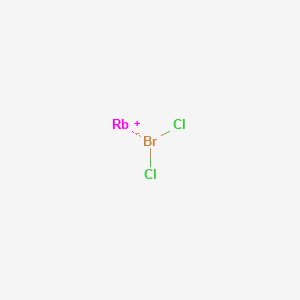
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
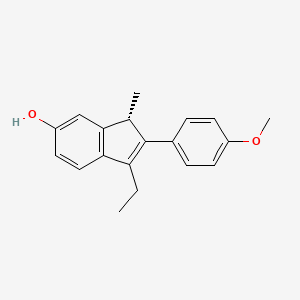
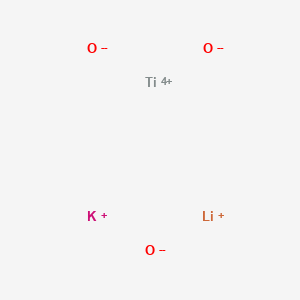


![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
